2-Bromo-3-methyl-2-cyclopenten-1-one
Overview
Description
“2-Bromo-3-methyl-2-cyclopenten-1-one” is an organic compound with the molecular formula C6H7BrO . It is a yellowish solid with a melting point of 53-54°C.
Synthesis Analysis
The synthesis of “2-Bromo-3-methyl-2-cyclopenten-1-one” involves a two-stage process . The first stage involves the epoxidation of 3-Methyl-2-cyclopenten-1-one with 3,3-dimethyldioxirane in acetone at 20°C for 8 hours. The second stage involves bromination with Amberlyst 15 and sodium bromide in acetone at 20°C for 12 hours .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methyl-2-cyclopenten-1-one” consists of a five-membered ring with a bromine atom and a methyl group attached to the second carbon atom and a ketone group attached to the first carbon atom .Chemical Reactions Analysis
As an enone, “2-Bromo-3-methyl-2-cyclopenten-1-one” undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis
“2-Bromo-3-methyl-2-cyclopenten-1-one” has a density of 1.6±0.1 g/cm3, a boiling point of 225.7±39.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 101.4±14.4 °C .Scientific Research Applications
Application in Addition Reactions
Scientific Field
Summary of Application
2-Bromo-3-methyl-2-cyclopenten-1-one is a versatile electrophile employed in a variety of addition reactions .
Methods of Application
This compound can participate in conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .
Results or Outcomes
The outcomes of these reactions are new organic compounds. The exact nature of these compounds depends on the other reagents used and the conditions under which the reaction is carried out .
Application in Synthesis of Dendrimers and Polymers
Scientific Field
Summary of Application
2-Bromo-3-methyl-2-cyclopenten-1-one has been used in the synthesis of dendrimers and polymers .
Methods of Application
In polymer chemistry, this compound can be used in polymerization reactions to create new polymers. It can also be used in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules with nanometer-scale dimensions .
Results or Outcomes
The results of these applications are new materials with potentially unique properties. These could include enhanced strength, flexibility, or chemical resistance .
properties
IUPAC Name |
2-bromo-3-methylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQAQVMJIDGQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403283 | |
Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-2-cyclopenten-1-one | |
CAS RN |
80963-36-6 | |
Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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